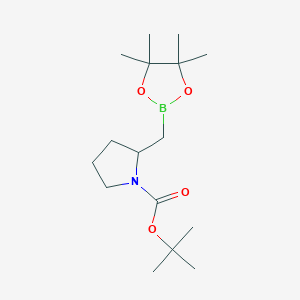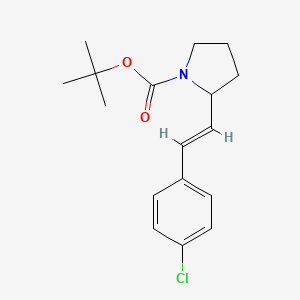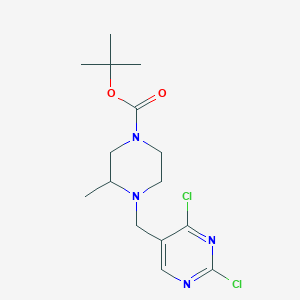![molecular formula C17H22N2OSi B11830303 Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- CAS No. 439117-74-5](/img/structure/B11830303.png)
Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile is a complex organic compound that features an indole moiety, a cyclopentane ring, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indoles is the Fischer Indole Synthesis, which involves the reaction of aryl hydrazones with ketones or aldehydes under acidic conditions . The cyclopentane ring can be introduced through cyclization reactions, and the trimethylsilyl group is often added via silylation reactions using reagents like trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Indole derivatives with oxidized functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, affecting biological pathways and cellular functions. The trimethylsilyl group may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-ethanamine: Shares the indole core but differs in the side chain structure.
3-(1H-Indol-3-yl)propanal: Another indole derivative with a different functional group.
Uniqueness
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile is unique due to its combination of an indole moiety, a cyclopentane ring, and a trimethylsilyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
439117-74-5 |
|---|---|
Molekularformel |
C17H22N2OSi |
Molekulargewicht |
298.45 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-1-trimethylsilyloxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C17H22N2OSi/c1-21(2,3)20-17(12-18)9-8-13(10-17)15-11-19-16-7-5-4-6-14(15)16/h4-7,11,13,19H,8-10H2,1-3H3 |
InChI-Schlüssel |
QGALMGBSEYYIRF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(CCC(C1)C2=CNC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)

![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)
![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)



![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
